tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H16F3NO3 and a molecular weight of 243.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate typically involves a multi-step process. One common method includes the reaction of 4,4,4-trifluoro-3-hydroxybutan-2-ylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) and halides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl N-(4,4,4-trifluoro-3-oxobutan-2-yl)carbamate.
Reduction: Formation of tert-butyl N-(4,4,4-trifluoromethylbutan-2-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate is used as a building block in organic synthesis. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: . Its unique structure allows it to interact with specific biological targets, aiding in the development of new therapeutic agents.
Medicine: In the medical field, this compound can be used as a precursor in the synthesis of drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with the enzyme.
Molecular Targets and Pathways: The compound can target various enzymes and receptors, depending on its functional groups and structural features. Common molecular targets include proteases, kinases, and G-protein-coupled receptors (GPCRs). The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate: Similar structure but different position of the hydroxyl group.
Tert-butyl N-(4,4,4-trifluoromethylbutan-2-yl)carbamate: Similar structure but without the hydroxyl group.
Tert-butyl N-(3-hydroxybutan-2-yl)carbamate: Similar structure but without the trifluoromethyl group.
Uniqueness: Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate stands out due to the presence of both the trifluoromethyl and hydroxyl groups, which provide unique chemical properties and reactivity compared to its similar compounds. This combination allows for diverse applications and enhanced biological activity.
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Properties
CAS No. |
180778-94-3 |
---|---|
Molecular Formula |
C9H16F3NO3 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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